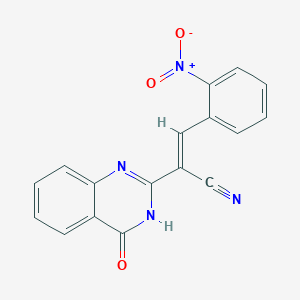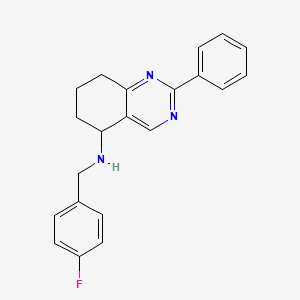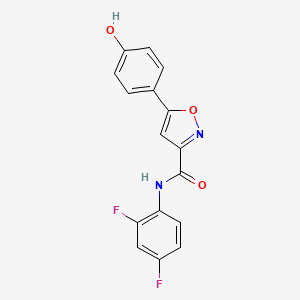
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its unique chemical structure, which has led to its use in various biochemical and physiological studies. In
Mecanismo De Acción
The mechanism of action of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is not fully understood. However, it is believed that this compound works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been found to have several biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. Additionally, this compound has been found to reduce the expression of COX-2, further reducing the production of prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine in lab experiments is its potential as a novel therapeutic agent for the treatment of various inflammatory conditions and cancer. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further research. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine. One of the potential directions is the development of novel therapeutic agents based on the chemical structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound, which can lead to the development of more effective therapies. Finally, the synthesis method of this compound can be optimized to improve its yield and obtain larger quantities for further research.
Métodos De Síntesis
The synthesis of 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine is a complex process that involves several steps. The initial step involves the reaction of 2,2-diphenylethylamine and ethyl chloroformate in the presence of triethylamine to form 2-(2,2-diphenylethyl)oxazolidine-4-carboxylate. This intermediate compound is then reacted with hydrazine hydrate in the presence of acetic acid to form 2-(2,2-diphenylethyl)hydrazinecarboxylate. Finally, this compound is reacted with morpholine-4-carbonyl chloride in the presence of triethylamine to form 2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine.
Aplicaciones Científicas De Investigación
2-(2,2-diphenylethyl)-4-(1H-pyrazol-4-ylcarbonyl)morpholine has been extensively studied for its potential applications in the field of medicine. This compound has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions and pain management. Additionally, this compound has been found to have antitumor activity, making it a potential candidate for the development of novel cancer therapies.
Propiedades
IUPAC Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(19-14-23-24-15-19)25-11-12-27-20(16-25)13-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,14-15,20-21H,11-13,16H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAARKFLVINFOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CNN=C2)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2,2-diphenylethyl)morpholin-4-yl]-(1H-pyrazol-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[isopropyl(methyl)amino]-3-(2-methoxy-4-{[methyl(2-phenoxyethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5979310.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5979318.png)
![N-[2-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B5979323.png)

![4-[1-(5-chloro-2,3-dimethoxybenzyl)-3-piperidinyl]morpholine](/img/structure/B5979334.png)


![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5979350.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5979363.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-3-piperidinol](/img/structure/B5979370.png)
![3-methyl-4-[2-(1-naphthyl)vinyl]pyridine](/img/structure/B5979387.png)
![2-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)isoxazolidine](/img/structure/B5979394.png)
![[6-(4-methylphenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B5979410.png)